molecular formula C3H4F2O B2587318 3,3-Difluorooxetane CAS No. 33420-50-7

3,3-Difluorooxetane

Cat. No.: B2587318
CAS No.: 33420-50-7
M. Wt: 94.061
InChI Key: ZIJXRBOWCNYSSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-difluorooxetane typically involves the difluorocyclopropanation of silyl enolates, followed by intramolecular nucleophilic substitution. One common method starts with the preparation of 2,2-difluoro-3-haloalcohols, which undergo intramolecular cyclization to form the oxetane ring . The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the scalability of the synthetic routes mentioned above suggests that similar approaches could be adapted for large-scale production. The use of continuous flow reactors and optimization of reaction parameters could further enhance the efficiency and cost-effectiveness of industrial synthesis .

Chemical Reactions Analysis

Types of Reactions: 3,3-Difluorooxetane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of functionalized oxetanes, while oxidation and reduction reactions can produce alcohols, ketones, or other functional groups .

Biological Activity

3,3-Difluorooxetane (3,3-diFOx) is a novel compound that has garnered attention in medicinal chemistry due to its potential as a bioisosteric replacement in drug design. This article provides an overview of the biological activity associated with 3,3-diFOx, highlighting its applications, synthesis, and biological evaluations based on recent research findings.

The oxetane ring is a four-membered cyclic ether that has recently emerged as a promising scaffold in drug discovery. The introduction of fluorine atoms into the oxetane structure enhances its electronic properties and biological activity. The 3,3-difluoro substitution specifically contributes to improved lipophilicity and metabolic stability, making it an attractive candidate for medicinal applications.

Synthesis and Properties

The synthesis of this compound involves several chemical reactions that can be tailored to introduce various substituents. The properties of 3,3-diFOx include:

  • Molecular Weight : Low molecular weight conducive for drug-like properties.
  • Polarity : High polarity improves solubility in biological systems.
  • Stability : Enhanced chemical stability compared to other oxetane derivatives.

Biological Evaluations

Recent studies have evaluated the biological activity of compounds incorporating the 3,3-diFOx moiety. The following table summarizes key findings from various research efforts:

CompoundBiological TargetIC50 Value (µM)Remarks
Triazolyl derivative 34DltA enzyme (Enterococcus faecalis)3.4Potent inhibitor, comparable to nucleoside derivatives
Acyclonucleoside with fluoro-alkenyl moietyDltA enzyme7.4Effective surrogate for ribosyl nucleoside
Compound with methoxymethyl-oxetaneEZH2 inhibitorN/AImproved metabolic stability and solubility

These evaluations demonstrate that the incorporation of the 3,3-diFOx unit can significantly enhance the inhibitory activity of various compounds against specific biological targets.

Case Studies

  • Bioisosteric Replacement : A study highlighted the use of 3,3-diFOx as a bioisosteric replacement for traditional functional groups in drug candidates. The results indicated that compounds with this substitution maintained or enhanced their biological activity while offering better pharmacokinetic profiles .
  • Inhibition Studies : Inhibitory activities against the DltA enzyme were assessed for several derivatives containing the 3,3-diFOx unit. Notably, a triazolyl derivative exhibited an IC50 value of 3.4 µM, demonstrating its potential as a therapeutic agent against bacterial infections .

The mechanism by which this compound exerts its biological effects is largely attributed to its ability to mimic natural substrates in enzymatic reactions. This mimicry allows for effective binding to target proteins, thereby inhibiting their function. The presence of fluorine atoms further enhances interactions through increased electron density and hydrophobicity.

Properties

IUPAC Name

3,3-difluorooxetane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4F2O/c4-3(5)1-6-2-3/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJXRBOWCNYSSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

94.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.